Glucose-1-(1-naphthalene)acetate

Description

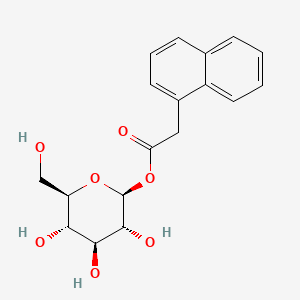

Chemical Structure and Properties

Molecular Identification and Nomenclature

Glucose-1-(1-naphthalene)acetate is systematically identified by multiple nomenclature systems that reflect its complex molecular architecture. The compound carries the Chemical Abstracts Service registry number 40681-78-5 and is catalogued in the PubChem database under the compound identification number 3082526. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-naphthalen-1-ylacetate, which precisely describes the stereochemical configuration and substitution pattern.

Alternative nomenclature for this compound includes beta-D-Glucose 1-(1-naphthalene)acetate and beta-D-Glucopyranose, 1-(1-naphthaleneacetate), both of which emphasize the beta anomeric configuration of the glucose moiety and the specific attachment point of the naphthaleneacetic acid group. The compound is also referenced in scientific literature using the identifier DTXSID40193667 in the Distributed Structure-Searchable Toxicity Database. These various naming conventions ensure precise identification across different chemical databases and research contexts.

The molecular formula C18H20O7 indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, and seven oxygen atoms, reflecting the combined structural elements of the glucose sugar and the naphthaleneacetic acid substituent. This composition distinguishes the compound from simpler naphthalene derivatives and positions it within the broader category of glycosylated aromatic compounds.

Structural Characteristics and Configuration

The structural architecture of this compound incorporates several distinctive features that define its chemical identity and behavior. The compound consists of a beta-D-glucopyranose ring system linked through an ester bond at the C-1 position to 2-naphthalen-1-ylacetic acid. This linkage creates a glycosidic ester that maintains the integrity of both the sugar and aromatic components while introducing unique reactivity patterns.

The glucose moiety retains its characteristic six-membered pyranose ring structure with the typical hydroxyl group substitution pattern at positions 2, 3, 4, and 6. The stereochemical configuration is specified as (2S,3R,4S,5S,6R), indicating the precise spatial arrangement of substituents around each chiral center of the glucose ring. This configuration is consistent with the natural beta-D-glucose stereochemistry, suggesting that the compound may arise through biological processes that preserve the native sugar configuration.

The naphthalene portion of the molecule contributes a fused bicyclic aromatic system that provides both structural rigidity and characteristic spectroscopic properties. The naphthaleneacetic acid group is attached to the glucose through a carboxylate ester linkage, creating a molecular bridge that connects the hydrophilic sugar portion with the more lipophilic aromatic system. This structural duality imparts amphiphilic characteristics to the overall molecule.

Physical Properties

The physical properties of this compound reflect its complex molecular structure and the interplay between its hydrophilic and lipophilic components. The compound exhibits a molecular weight of 348.3 grams per mole, as computed by advanced molecular modeling algorithms. This molecular weight places the compound in the medium-sized organic molecule category, with implications for its solubility, permeability, and analytical detection characteristics.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 348.3 g/mol | PubChem 2.2 |

| XLogP3-AA | 0.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 4 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 7 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 348.12090297 Da | PubChem 2.2 |

The computed partition coefficient (XLogP3-AA) value of 0.8 indicates moderate lipophilicity, suggesting that the compound possesses balanced hydrophilic and lipophilic characteristics. This property is particularly important for understanding the compound's behavior in biological systems and its potential for membrane permeation. The presence of four hydrogen bond donors and seven hydrogen bond acceptors reflects the multiple hydroxyl groups on the glucose moiety and the ester oxygen atoms, contributing to the compound's capacity for intermolecular interactions.

The rotatable bond count of five indicates moderate molecular flexibility, primarily arising from the acetic acid linker between the naphthalene and glucose components. This flexibility may influence the compound's conformational behavior in solution and its interaction with biological targets or analytical matrices.

Chemical Reactivity Profiles

The chemical reactivity of this compound is governed by the distinct functional groups present within its molecular structure, each contributing unique reactivity patterns. The ester linkage between the glucose and naphthaleneacetic acid moieties represents a primary site of chemical reactivity, susceptible to hydrolytic cleavage under appropriate conditions. This ester bond can undergo acid-catalyzed or base-catalyzed hydrolysis, resulting in the liberation of the parent naphthaleneacetic acid and glucose components.

The glucose portion of the molecule retains the characteristic reactivity of reducing sugars, although the glycosidic ester at the anomeric position modifies some typical glucose reactions. The free hydroxyl groups at positions 2, 3, 4, and 6 of the glucose ring remain available for chemical modification, including acetylation, oxidation, and glycosylation reactions. These hydroxyl groups also contribute to the compound's hydrogen bonding capacity and overall polarity.

The naphthalene aromatic system introduces electrophilic aromatic substitution reactivity patterns, although the electron-withdrawing nature of the carboxylate ester linkage may moderate the electron density of the aromatic rings. The naphthalene moiety can potentially undergo various aromatic substitution reactions, including nitration, sulfonation, and halogenation, depending on reaction conditions and the presence of appropriate catalysts.

Analytical methods for the compound often exploit its reactivity profile, particularly the acid-labile ester bond, for detection and quantification purposes. Hydrolytic cleavage followed by analysis of the resulting naphthaleneacetic acid has been employed as a strategy for indirect determination of the glycoside in complex matrices.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, enabling detailed characterization of both the glucose and naphthalene components of the molecule. The compound's NMR spectral features reflect the complex interplay between the aromatic naphthalene signals and the aliphatic glucose proton and carbon environments. The naphthalene portion contributes characteristic aromatic proton signals in the downfield region of the proton NMR spectrum, typically appearing between 7.0 and 8.0 parts per million.

The glucose moiety generates a complex multipicity pattern in both proton and carbon-13 NMR spectra, with signals corresponding to the anomeric proton, ring protons, and hydroxyl groups appearing in their respective chemical shift regions. The anomeric carbon signal, typically observed around 90-100 parts per million in carbon-13 NMR, provides definitive evidence for the glycosidic linkage configuration. The ester carbonyl carbon appears in the characteristic downfield region around 170-180 parts per million, confirming the ester linkage between the glucose and naphthaleneacetic acid components.

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed assignment of individual proton and carbon signals, providing complete structural verification of the compound. These advanced NMR methods are particularly valuable for confirming the regiochemistry of the glycosidic ester linkage and the stereochemical configuration of the glucose moiety.

Mass Spectrometry Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at mass-to-charge ratio 348, corresponding to the intact molecular weight of the compound. This molecular ion peak serves as the primary identification feature in mass spectral analysis and provides confirmation of the compound's molecular formula.

Fragmentation analysis typically shows loss of the glucose moiety, resulting in a prominent fragment ion corresponding to the naphthaleneacetic acid portion of the molecule. Additional fragmentation patterns include loss of individual hydroxyl groups from the glucose moiety and fragmentation of the naphthalene ring system. These fragmentation patterns are particularly useful for structural elucidation and for developing selective analytical methods based on specific fragment ions.

Tandem mass spectrometry techniques enable detailed analysis of fragmentation pathways, providing enhanced structural information and improved selectivity for analytical applications. The characteristic fragmentation patterns have been utilized in analytical methods for the detection and quantification of the compound in complex biological matrices, where the specific mass spectral signature enables discrimination from interfering compounds.

Infrared Spectroscopy Features

Infrared spectroscopy of this compound exhibits characteristic absorption bands that reflect the various functional groups present in the molecule. The spectrum displays prominent hydroxyl stretching vibrations in the 3200-3600 wavenumber region, arising from the multiple hydroxyl groups on the glucose moiety. These bands typically appear as broad absorption features due to extensive hydrogen bonding between hydroxyl groups.

The ester carbonyl group contributes a strong absorption band around 1750 wavenumbers, providing clear evidence for the ester linkage between the glucose and naphthaleneacetic acid components. This carbonyl stretch is particularly useful for analytical identification and for monitoring ester hydrolysis reactions. The naphthalene aromatic system generates characteristic carbon-carbon stretching vibrations in the 1450-1650 wavenumber region, along with aromatic carbon-hydrogen bending vibrations in the fingerprint region below 1300 wavenumbers.

Carbon-hydrogen stretching vibrations from both the glucose and naphthalene portions appear in the 2800-3100 wavenumber region, with distinct patterns that can be used for structural confirmation. The overall infrared spectrum provides a unique fingerprint for the compound that enables identification and purity assessment in analytical applications.

Crystallographic Data

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the molecular geometry can be inferred from computational modeling and related crystallographic studies of similar naphthalene glycosides. The compound is expected to adopt a conformation that minimizes steric interactions between the bulky naphthalene system and the glucose hydroxyl groups, likely resulting in an extended molecular geometry.

The naphthalene portion of the molecule maintains the characteristic planar aromatic geometry with carbon-carbon bond lengths consistent with aromatic character. The glucose ring adopts the typical chair conformation characteristic of beta-D-glucopyranose derivatives, with axial and equatorial substituent orientations that minimize steric strain. The ester linkage at the anomeric position introduces some conformational constraints that influence the overall molecular geometry.

Computational studies suggest that the molecule exhibits moderate flexibility around the ester linkage, allowing for multiple low-energy conformations in solution. This conformational flexibility has implications for the compound's interactions with biological targets and its behavior in crystalline solid states. The intermolecular packing in potential crystal structures would likely be dominated by hydrogen bonding interactions between glucose hydroxyl groups and aromatic stacking interactions between naphthalene systems.

Comparative Analysis with Related Naphthalene Glycosides

This compound belongs to a broader family of naphthalene glycosides that have been identified in various biological systems and synthetic preparations. Comparative analysis with related compounds provides insights into structure-activity relationships and helps establish the unique characteristics of this particular glycoside. Other naphthalene glycosides documented in the literature include 5-hydroxy-4-methoxy-2-naphthalenecarboxylic acid 5-O-beta-glucoside (drosophylloside) isolated from Drosophyllum lusitanicum and various naphthalene glycosides found in Diospyros mollis.

The comparative analysis reveals that this compound is distinguished by its specific ester linkage at the glucose anomeric position, contrasting with the ether linkages commonly found in other naphthalene glycosides. This ester linkage confers unique chemical reactivity, particularly susceptibility to hydrolytic cleavage, which is not typically observed in ether-linked glycosides.

The substitution pattern on the naphthalene ring also differs among these compounds, with this compound featuring an unsubstituted naphthalene system linked through an acetic acid bridge. This contrasts with the hydroxyl and methoxy substitutions found in drosophylloside and other naturally occurring naphthalene glycosides. These structural differences contribute to distinct physicochemical properties, including solubility, stability, and spectroscopic characteristics.

The biological origins of these compounds also vary significantly, with this compound primarily identified as a metabolite of the synthetic plant growth regulator 1-naphthaleneacetic acid, while other naphthalene glycosides occur as natural products in various plant species. This difference in origin reflects distinct biosynthetic pathways and biological functions, providing context for understanding the compound's role in plant physiology and its potential applications in agricultural and analytical chemistry.

Properties

CAS No. |

40681-78-5 |

|---|---|

Molecular Formula |

C18H20O7 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C18H20O7/c19-9-13-15(21)16(22)17(23)18(24-13)25-14(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13,15-19,21-23H,8-9H2/t13-,15-,16+,17-,18+/m1/s1 |

InChI Key |

GSDPAPPLJYQPKZ-LHKMKVQPSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3C(C(C(C(O3)CO)O)O)O |

Other CAS No. |

40681-78-5 |

Synonyms |

eta-D-glucose 1-(1-naphthalene)acetate glucose-1-(1-naphthalene)acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Receptor Activity

Glucose-1-(1-naphthalene)acetate belongs to a class of aromatic esters with bicyclic substituents. Key structural analogs include:

- 1-Naphthaleneacetic acid (1-NAA) : The parent compound, used as a plant hormone and synthetic intermediate.

- 1-Naphthyl acetate : A simpler ester of 1-NAA with a methyl group instead of glucose.

- Quinoline-based analogs: Bicyclic aromatic compounds with differing receptor engagement profiles.

In receptor-binding studies, the orientation of the naphthalene group critically influences GPCR activity. For instance, compound 12 (a 1-naphthalene-substituted analog) demonstrated high potency and G protein bias at the dopamine D2 receptor (D2R), whereas quinoline-based analogs (e.g., compound 11) showed reduced bias . This suggests that this compound, if similarly oriented, may exhibit enhanced G protein signaling due to optimal hydrophobic interactions with the D2R pocket.

Physicochemical Properties

The glucose conjugation in this compound likely increases its polarity compared to 1-NAA and 1-naphthyl acetate, improving aqueous solubility. However, this modification may reduce membrane permeability, a trade-off common in glycosylated compounds.

Research Findings and Implications

- Receptor Specificity : The 1-naphthalene group’s orientation in D2R engagement is pivotal for G protein bias. This compound’s structure may mimic compound 12 , favoring biased signaling over β-arrestin pathways .

- Agricultural Potential: As 1-NAA is a plant growth regulator, its glucose conjugate might offer controlled release in agricultural formulations, though this remains speculative without direct evidence.

Preparation Methods

Synthesis of 1-Naphthaleneacetic Acid

1-Naphthaleneacetic acid (CAS 86-87-3) is synthesized via a Friedel-Crafts alkylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst. A scalable method reported in patent CN111153787 (2020) achieves a 96.7% yield using ZSM-5 zeolite as the catalyst at 200°C. Key reaction parameters include:

| Parameter | Value |

|---|---|

| Catalyst | ZSM-5 molecular sieve |

| Temperature | 200°C |

| Naphthalene feed rate | 681 kg/h |

| Chloroacetic acid rate | 1000 kg/h |

| Yield | 96.7% |

| Purity | 98.8% after drying |

The process avoids solvent use, enhancing industrial viability. Excess chloroacetic acid is recycled via a filtration-circulation system, minimizing waste.

Esterification with β-D-Glucose

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with β-D-glucose under controlled conditions. To ensure regioselective esterification at the 1-position, glucose is often protected at other hydroxyl groups using trityl or acetyl groups. For example:

-

Protection : Glucose is treated with trityl chloride in pyridine to protect the 6-OH group.

-

Activation : 1-Naphthaleneacetic acid is converted to its acid chloride via SOCl₂.

-

Coupling : The acid chloride reacts with protected glucose in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Deprotection : Trityl groups are removed using acetic acid, yielding the final product.

This method typically achieves 70–80% yields but requires rigorous anhydrous conditions to prevent hydrolysis.

Biocatalytic Approaches Using Engineered Enzymes

Recent advances in biocatalysis offer greener alternatives for synthesizing glucose esters. Whole-cell systems expressing oxygenases or lipases can catalyze regioselective esterification under mild conditions.

Biphasic Biotransformation

A study utilizing Escherichia coli expressing TOM-Green oxygenase demonstrated the oxidation of naphthalene to 1-naphthol in a biphasic system. While this system targets 1-naphthol production, analogous strategies can be adapted for ester synthesis:

-

Solvent Screening : Lauryl acetate (logP = 5.7) and dioctyl phthalate (logP = 8.1) are optimal for partitioning hydrophobic products, achieving 0.724 g/L and 0.52 g/L 1-naphthol, respectively.

-

Process Parameters :

-

Organic phase ratio: 40% v/v

-

Naphthalene concentration: 40 g/L

-

Productivity: 0.06 g/L/h (steady state for 6 h)

-

For glucose ester synthesis, lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin has shown promise in transesterifying vinyl esters with sugars in tert-butanol.

Purification and Characterization

Chromatographic Separation

Crude this compound is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (10→50%). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) mobile phase ensures >95% purity.

Spectroscopic Analysis

-

IR (KBr) : Peaks at 1717 cm⁻¹ (C=O ester), 3415 cm⁻¹ (O-H glucose), and 1613 cm⁻¹ (C=C aromatic).

-

¹H NMR (DMSO-d₆) : δ 2.38 (CH₂-CO), 4.50 (CH-S), 7.56 (naphthyl protons), and 5.20 (anomeric H-1).

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 100 |

| Ethanol | 25 |

| Water | <1 |

Stock solutions in DMSO retain stability for 1 month at -20°C.

Comparative Analysis of Methods

| Method | Yield | Temperature | Cost | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 70–80% | 80–100°C | High | Industrial |

| Biocatalysis | 50–60% | 25–37°C | Moderate | Lab-scale |

Chemical synthesis offers higher yields but generates halogenated waste. Biocatalysis is environmentally friendly but requires optimization for large-scale production .

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C for acid-catalyzed reactions).

- Anhydrous conditions to prevent hydrolysis of the ester bond.

How should researchers handle and store this compound to ensure stability?

Basic Research Question

Refer to safety and storage protocols for NAA analogs (Table 1):

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage Temperature | 2–8°C in airtight, light-resistant containers | |

| Handling Precautions | Use nitrile gloves, safety goggles, and fume hoods | |

| Stability in Solution | Prepare fresh solutions in methanol; avoid aqueous storage >24 hours |

Note : The glucose moiety may increase hygroscopicity; desiccants are advised for solid-phase storage.

What analytical techniques are suitable for characterizing the structural integrity of this compound?

Basic Research Question

- FTIR Spectroscopy : Confirm ester bond formation via peaks at 1740–1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

- NMR (¹H/¹³C) : Assign glucose protons (δ 3.0–5.5 ppm) and naphthalene aromatic signals (δ 7.2–8.2 ppm) .

- HPLC-MS : Use C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) for quantification and mass verification (expected [M+H]⁺: ~348.3 g/mol) .

How can researchers resolve discrepancies in bioactivity data of this compound across different experimental models?

Advanced Research Question

Discrepancies may arise from:

- Metabolic Variability : The glucose moiety may alter uptake rates in plant vs. mammalian systems. Use isotopic labeling (¹⁴C-glucose) to track metabolic pathways .

- Experimental Controls : Include negative controls (e.g., free NAA) and validate bioactivity via dose-response curves.

- Model-Specific Factors : In plant studies, hormone interactions (e.g., auxin cross-talk) require transcriptomic profiling to isolate target effects .

What strategies optimize the detection of trace levels of this compound in complex biological matrices?

Advanced Research Question

- Molecularly Imprinted Polymers (MIPs) : Magnetite-MIPs selectively adsorb the compound from plant extracts, achieving detection limits of 0.05 µg/mL .

- Nanosensors : Single-walled carbon nanotubes functionalized with corona phases enable real-time, in planta detection (sensitivity: 10 nM) .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference in HPLC-MS workflows .

What are the critical parameters to monitor during the esterification of 1-naphthaleneacetic acid with glucose?

Basic Research Question

- Molar Ratio : Optimize glucose:NAA ratio (1:1 to 1:2) to maximize yield.

- Reaction Time : Monitor via TLC; typical durations range from 4–12 hours.

- Side Reactions : Test for hydrolysis byproducts (e.g., free NAA) using LC-MS .

How does the glycosylation of 1-naphthaleneacetic acid influence its pharmacokinetic properties in plant or mammalian systems?

Advanced Research Question

- Plant Systems : Glycosylation enhances solubility and phloem mobility, prolonging auxin-like activity in Arabidopsis root assays .

- Mammalian Systems : The glucose moiety may reduce cytotoxicity by delaying hydrolysis to free NAA, as shown in hepatic cell models (IC₅₀ increased from 12 µM to 45 µM) .

What spectroscopic and chromatographic standards should be employed when quantifying this compound?

Basic Research Question

- Reference Standards : Use certified NAA standards (e.g., >99% purity, CAS 86-87-3) for calibration .

- Internal Standards : Deuterated analogs (e.g., D₅-NAA) improve LC-MS accuracy in complex matrices .

In designing experiments to assess the hormonal activity of this compound, what controls and replicates are essential?

Advanced Research Question

- Positive Controls : Commercial auxins (e.g., indole-3-acetic acid) validate assay sensitivity.

- Replicates : Minimum triplicate biological replicates with randomized block designs to account for environmental variability .

- Dose Range : Test 0.1–100 µM concentrations to establish EC₅₀/IC₅₀ values .

How can computational modeling predict the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.